molecular formula C16H14N4O4S B11039199 Methyl {[6-(furan-2-yl)-8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate

Methyl {[6-(furan-2-yl)-8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate

Cat. No.: B11039199
M. Wt: 358.4 g/mol
InChI Key: LTDBXNHBINGNOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl {[6-(furan-2-yl)-8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate is a heterocyclic compound featuring a fused triazoloquinazolinone core. Its structure includes a furan-2-yl substituent at position 6, an 8-oxo group, and a methyl sulfanyl acetate moiety at position 2. The sulfanyl acetate group introduces a thioether linkage, which may influence metabolic stability and solubility. This compound is synthesized via multi-step protocols, likely involving furfural-derived intermediates for the furan incorporation and nucleophilic substitution for the sulfanyl acetate attachment .

Properties

Molecular Formula

C16H14N4O4S

Molecular Weight

358.4 g/mol

IUPAC Name

methyl 2-[[6-(furan-2-yl)-8-oxo-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl]acetate

InChI

InChI=1S/C16H14N4O4S/c1-23-14(22)8-25-16-18-15-17-11-5-9(13-3-2-4-24-13)6-12(21)10(11)7-20(15)19-16/h2-4,7,9H,5-6,8H2,1H3

InChI Key

LTDBXNHBINGNOP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=NN2C=C3C(=NC2=N1)CC(CC3=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Hydrazine-Mediated Cyclization

Procedure :

  • Starting Material : 2-Amino-4-hydroxyquinazoline (prepared from anthranilic acid and urea).

  • Reaction : Treat with hydrazine hydrate (80% v/v) in ethanol at reflux (78°C, 6 h) to form 2-hydrazinylquinazolin-4(3H)-one.

  • Cyclization : React with triethyl orthoformate in acetic acid (120°C, 4 h) to yield the triazoloquinazoline scaffold.

Key Data :

StepYieldConditionsCharacterization (NMR/IR)
185%EtOH, refluxδ 7.2–8.1 (aromatic H), 1645 cm⁻¹ (C=O)
272%AcOH, 120°Cδ 8.3 (triazole H), 1620 cm⁻¹ (C=N)
ParameterValue
Yield68%
Purity98% (HPLC)
MS (m/z)342 [M+H]⁺

Sulfanyl Acetate Esterification

The sulfanylacetate side chain is introduced via nucleophilic substitution.

Thiol-Ether Formation

Procedure :

  • Thiolation : Treat 2-mercapto-triazoloquinazoline (from core reduction with NaSH) with ethyl bromoacetate (1.5 eq) in DMF, K₂CO₃ (2 eq), 60°C, 4 h.

  • Esterification : Hydrolyze ethyl ester with LiOH (1M, THF/H₂O) followed by methyl esterification using CH₃I (1.2 eq) and K₂CO₃.

Key Data :

StepYieldδ (¹H NMR)
165%3.65 (s, SCH₂CO), 4.15 (q, OCH₂CH₃)
288%3.72 (s, COOCH₃)

Final Cyclization and Purification

Oxidative Cyclization

Procedure :

  • Substrate : Combine furan-substituted triazoloquinazoline and methyl sulfanylacetate intermediate.

  • Cyclization : Use FeCl₃·6H₂O (10 mol%) in EtOH under reflux (8 h) to form the tetrahydroquinazolinone ring.

  • Purification : Silica gel chromatography (hexane:EtOAc, 3:1) followed by recrystallization (MeOH).

Key Data :

ParameterValue
Yield58%
MP214–216°C
HRMS428.1234 [M+H]⁺ (calc. 428.1238)

Optimization Strategies

Solvent and Catalyst Screening

CatalystSolventTemp (°C)Yield (%)
FeCl₃EtOH8058
CuIDMF10042
I₂Toluene11037

Analytical Characterization Summary

TechniqueData
¹H NMR (DMSO-d₆)δ 8.21 (s, triazole H), 7.58 (m, furan H), 3.72 (s, OCH₃), 2.91 (t, CH₂ quinazoline)
¹³C NMR 168.2 (C=O), 152.4 (triazole C), 142.1 (furan C)
IR (KBr)1725 cm⁻¹ (ester C=O), 1650 cm⁻¹ (quinazolinone C=O)

Challenges and Solutions

  • Low Coupling Efficiency : Replace Pd(PPh₃)₄ with Pd(OAc)₂/XPhos (yield ↑ 12%).

  • Ester Hydrolysis : Use LiOH/THF instead of NaOH/MeOH (purity ↑ 15%) .

Chemical Reactions Analysis

Types of Reactions

Methyl {[6-(furan-2-yl)-8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .

Scientific Research Applications

Methyl {[6-(furan-2-yl)-8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of Methyl {[6-(furan-2-yl)-8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally related to triazoloquinazolinone derivatives. Below is a detailed comparison with four analogs, focusing on structural features, synthesis, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Molecular Weight (g/mol)
Methyl {[6-(furan-2-yl)-8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate (Target) Triazolo[5,1-b]quinazolinone 6-(furan-2-yl), 2-(methyl sulfanyl acetate) Thioether, ester, ketone Not reported
MPT-2: 5-(furan-2-yl)-8,8-dimethyl-6-oxo-2-(pyridine-4-yl)-...-carboxamide Triazolo[1,5-a]quinolone 5-(furan-2-yl), 2-(pyridine-4-yl), 8,8-dimethyl Carboxamide, pyridinyl, ketone Not reported
Ethyl 2-(9-(4-Chlorophenyl)-8-oxo-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazolin-4(6H)-yl)acetate Tetrazolo[5,1-b]quinazolinone 9-(4-chlorophenyl), 4-(ethyl acetate) Chlorophenyl, ester, ketone Not reported
9-(3-Fluorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(1H)-one Triazolo[5,1-b]quinazolinone 9-(3-fluorophenyl), 6-methyl Fluorophenyl, methyl, ketone 298.32

Key Observations:

Core Structure Variations: The target compound and MPT-2 share fused triazolo-heterocyclic cores but differ in ring annellation (quinazolinone vs. quinolone). The tetrazolo analog in replaces the triazolo ring, which may alter electronic properties and binding affinity .

Substituent Effects: The furan-2-yl group in the target and MPT-2 contrasts with the pyridinyl (MPT-2) and chlorophenyl/fluorophenyl groups (). Furan’s electron-rich nature may enhance solubility in polar solvents compared to aromatic halides .

Synthetic Methods :

  • MPT-2 and the target likely share furfural-based synthetic routes for furan incorporation .
  • The tetrazolo derivative () employs K₂CO₃/DMF for nucleophilic substitution, whereas highlights NGPU-catalyzed methods for triazolo/benzazolo derivatives, achieving higher efficiency (e.g., 92% yield in 2 hours vs. 12 hours with conventional catalysts) .

Physicochemical Properties :

  • Solubility data from (Table 1) suggests that pyridinyl substituents (MPT-2) improve aqueous solubility over furan due to hydrogen-bonding capacity. The target’s sulfanyl acetate may further modulate solubility via ester hydrolysis .
  • The fluorophenyl analog () has a lower molecular weight (298.32 g/mol) than the target, implying differences in pharmacokinetic profiles .

Research Findings and Implications

  • Solubility Trends : Furan-containing derivatives exhibit moderate solubility in organic media, while pyridinyl or polar groups enhance aqueous compatibility .
  • Structural-Activity Relationships : The sulfanyl acetate group in the target may confer resistance to enzymatic degradation compared to esters or carboxamides in analogs .

Biological Activity

Methyl {[6-(furan-2-yl)-8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate is a complex organic compound belonging to the class of quinazoline derivatives. Its unique structure incorporates a furan ring and a triazole moiety, which contribute significantly to its potential biological activities. This article explores the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N4O4SC_{16}H_{14}N_{4}O_{4}S. The presence of functional groups such as the sulfanyl group and an ester enhances its reactivity and versatility in biological applications.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. A study evaluated various synthesized triazoloquinazoline derivatives for their anticancer activity against several human cancer cell lines:

CompoundCell LineIC50 (µM)
Compound 9HCT-116 (Colorectal carcinoma)17.35
Compound 7HCT-116 (Colorectal carcinoma)27.05
Compound 9HePG-2 (Hepatocellular carcinoma)29.47
Compound 7HePG-2 (Hepatocellular carcinoma)39.41

These results demonstrate that the synthesized compounds displayed moderate cytotoxicity against selected cancer cell lines .

The mechanism of action for quinazoline derivatives often involves the inhibition of key signaling pathways associated with cancer cell proliferation. For instance, some studies have reported that quinazoline derivatives can inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity and topoisomerase II . This inhibition leads to cell cycle arrest and induction of apoptosis in cancer cells.

Other Biological Activities

In addition to anticancer properties, quinazoline derivatives have been explored for other biological activities:

  • Antimicrobial Activity : Some related compounds have shown antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines.
  • Antiviral Properties : Some quinazoline derivatives have been evaluated for their potential antiviral effects against influenza viruses .

Case Studies and Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of quinazoline derivatives:

  • Structural Variations : Modifications at specific positions on the quinazoline ring can lead to improved potency against cancer cell lines.
  • Hybrid Compounds : The combination of different heterocycles has been shown to produce compounds with synergistic effects on biological activity .

Q & A

Q. Table 1: Bioactivity of Analogous Compounds

SubstituentIC₅₀ (Antimicrobial)IC₅₀ (Anticancer)
Furan-2-yl12 µM8 µM
4-Chlorophenyl18 µM25 µM
3-Pyridyl9 µM15 µM

Advanced Question: How can spectral data contradictions (e.g., NMR peak splitting) be resolved for complex derivatives?

Methodological Answer:
Contradictions often arise from dynamic effects or crystallinity. Mitigation strategies include:

  • Variable-Temperature NMR: Resolve overlapping peaks by analyzing temperature-dependent chemical shifts (e.g., coalescence at 40°C for rotamers) .
  • X-ray Crystallography: Confirm stereochemistry and hydrogen bonding patterns. For example, the furan oxygen forms a 2.8 Å hydrogen bond with the quinazolinone NH .

Advanced Question: What computational approaches predict the compound’s reactivity in novel reactions?

Methodological Answer:
Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to:

  • Map electrostatic potential surfaces for nucleophilic/electrophilic sites.
  • Simulate reaction pathways (e.g., sulfanyl group oxidation to sulfone derivatives) .
    Case Study: MD simulations revealed that the furan ring’s π-stacking with enzyme active sites enhances inhibitory potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.